molecular formula C23H21NO4S B14958661 6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B14958661
M. Wt: 407.5 g/mol
InChI Key: GLGYZDBKEBVULS-UHFFFAOYSA-N
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Description

6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with various functional groups including an ethyl group, a methoxyphenylmethoxy group, and a thiazolyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

6-ethyl-7-[(4-methoxyphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C23H21NO4S/c1-4-16-9-18-21(28-12-19(22(18)25)23-24-14(2)13-29-23)10-20(16)27-11-15-5-7-17(26-3)8-6-15/h5-10,12-13H,4,11H2,1-3H3

InChI Key

GLGYZDBKEBVULS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the chromenone intermediate with 4-methyl-1,3-thiazole-2-amine under acidic conditions.

    Methoxylation: The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxyl group instead of a methoxyphenylmethoxy group.

    6-ETHYL-7-[(4-HYDROXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxylphenylmethoxy group instead of a methoxyphenylmethoxy group.

Uniqueness

The presence of the methoxyphenylmethoxy group in 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

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